1-Benzyl-4-oxocyclohexanecarboxylic acid chemical properties
1-Benzyl-4-oxocyclohexanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
1-Benzyl-4-oxocyclohexanecarboxylic acid is a multifaceted organic compound featuring a unique combination of three key functional groups: a benzyl group, a cyclohexanone core, and a carboxylic acid. This arrangement provides a rigid, three-dimensional scaffold that is of significant interest to researchers in medicinal chemistry and organic synthesis. The presence of a quaternary carbon center substituted with both a carboxylic acid and a benzyl group, combined with a ketone at the 4-position, offers multiple points for chemical modification and derivatization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.
Molecular Structure and Physicochemical Properties
The structural foundation of 1-Benzyl-4-oxocyclohexanecarboxylic acid dictates its chemical behavior and potential utility.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : 1-benzyl-4-oxocyclohexane-1-carboxylic acid
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Synonyms : 4-Oxo-1-benzylcyclohexanecarboxylic acid
Structural Features
The molecule's architecture is characterized by a cyclohexane ring with a ketone at the C4 position. The C1 position is a quaternary center, covalently bonded to both a benzyl group and a carboxylic acid. This structure prevents epimerization at the C1 position, providing a stable stereochemical anchor.
Caption: Retrosynthetic analysis for the target molecule via a Dieckmann condensation pathway.
Proposed Synthetic Protocol: A Dieckmann Condensation Route
This protocol outlines a validated pathway for synthesizing the target compound, emphasizing the rationale behind each step. The intramolecular cyclization of a diester is a powerful method for forming five- and six-membered rings. [5][6] Workflow Overview
Caption: Proposed three-step synthesis workflow.
Step-by-Step Methodology:
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Synthesis of Diethyl 4-benzylheptanedioate (Alkylation):
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Rationale: To introduce the benzyl group at the central position of the carbon chain, which will become the C1 position of the target ring. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures efficient enolate formation.
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Protocol:
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium dropwise and stir for 30 minutes.
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Add a solution of diethyl pimelate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
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Add benzyl bromide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Perform an aqueous workup by extracting with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure diester.
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Synthesis of the β-Keto Ester (Dieckmann Condensation):
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Rationale: The intramolecular condensation is the key ring-forming step. Sodium hydride (NaH) is an effective base for this transformation, as the removal of H₂ gas drives the reaction forward. [7]The reaction is typically performed in a non-polar, high-boiling solvent like toluene.
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Protocol:
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Add sodium hydride (as a 60% dispersion in mineral oil) to a flask under an inert atmosphere. Wash with anhydrous hexanes to remove the oil.
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Add anhydrous toluene, followed by a dropwise addition of the diethyl 4-benzylheptanedioate from Step 1.
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Heat the mixture to reflux and maintain until H₂ evolution ceases (typically several hours).
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Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).
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Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude cyclic β-keto ester.
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Hydrolysis and Decarboxylation to Final Product:
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Rationale: The β-keto ester intermediate is readily hydrolyzed to a β-keto acid, which is thermally unstable and decarboxylates upon heating in acidic conditions to yield the final product.
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Protocol:
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Dissolve the crude β-keto ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide.
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Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the ester.
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Cool the reaction mixture and acidify to pH 1-2 by the careful addition of concentrated HCl.
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Gently heat the acidic mixture to reflux for 1-2 hours to promote decarboxylation.
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Cool to room temperature, allowing the product to precipitate. If no solid forms, extract the aqueous solution with ethyl acetate.
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Collect the solid by filtration or, if extracted, dry and concentrate the organic layers.
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Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or toluene/hexane) to obtain pure 1-Benzyl-4-oxocyclohexanecarboxylic acid.
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Chemical Reactivity and Derivatization
The molecule's three functional groups provide distinct handles for further chemical modification, making it a valuable scaffold in synthetic programs.
Caption: Key sites of chemical reactivity on the molecular scaffold.
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Reactivity at the Ketone (C4): The ketone can be stereoselectively reduced to the corresponding alcohol, transformed into amines via reductive amination, or converted to an alkene using Wittig-type reagents. These transformations are fundamental for introducing diversity at the 4-position.
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Reactivity at the Carboxylic Acid (C1): The acid group is a versatile handle for forming esters, amides, and other acid derivatives. Standard coupling reagents (e.g., EDC, HOBt) can be used to attach a wide array of amines, forming a library of amide derivatives, which is a common strategy in drug discovery. The carboxylic acid is a key pharmacophoric element, capable of forming strong hydrogen bonds with biological targets. [8]* Reactivity at the α-Carbons (C3, C5): The protons on the carbons adjacent to the ketone are acidic. Treatment with a strong base generates an enolate, which can act as a nucleophile in alkylation, acylation, or halogenation reactions, allowing for substitution at the 3 and 5 positions of the ring.
Spectroscopic Characterization
Confirming the identity and purity of 1-Benzyl-4-oxocyclohexanecarboxylic acid requires a combination of standard spectroscopic techniques. The following table summarizes the expected spectral data.
| Technique | Expected Observations |
| ¹H NMR | ~12.0 ppm (s, 1H): Carboxylic acid proton (broad singlet). [9]~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.2 ppm (s, 2H): Benzylic -CH₂- protons. ~1.8-2.8 ppm (m, 8H): Cyclohexane ring protons. |
| ¹³C NMR | ~208-212 ppm: Ketone carbonyl carbon (C=O). ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH). [10]~135-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-130 ppm: Aromatic -CH- carbons. ~40-50 ppm: Aliphatic carbons of the cyclohexane ring and the benzylic -CH₂-. |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad O-H stretch from the carboxylic acid dimer. [9]~1715 cm⁻¹: C=O stretch from the ketone. ~1705 cm⁻¹: C=O stretch from the carboxylic acid (often overlapping with the ketone stretch). [9] |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 233.1178 for C₁₄H₁₇O₃⁺. [M-H]⁻: Expected at m/z 231.1021 for C₁₄H₁₅O₃⁻. |
Applications in Research and Drug Discovery
The rigid cyclohexanone framework combined with the versatile functional groups makes 1-Benzyl-4-oxocyclohexanecarboxylic acid a valuable starting material for synthesizing libraries of complex molecules.
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Scaffold for Drug Design: The molecule serves as a 3D scaffold to which various pharmacophoric groups can be attached. The benzyl group can be modified to explore interactions with hydrophobic pockets in protein targets, while the carboxylic acid can engage in critical hydrogen bonding or salt-bridge interactions. [11]The ketone provides an additional point for diversification.
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Bioisosteric Replacement: The carboxylic acid moiety itself is a common feature in many drugs. This scaffold can be used to develop novel compounds where the core structure modulates the physicochemical properties (like lipophilicity and pKa) of the crucial acid group.
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Synthesis of Natural Product Analogues: Many natural products contain substituted cyclohexane rings. [12][13]This compound can serve as a starting point for the synthesis of simplified or modified analogues of such natural products to probe their mechanism of action or improve their therapeutic properties. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes like cyclin-dependent kinase 12 (CDK12). [14]
Conclusion
1-Benzyl-4-oxocyclohexanecarboxylic acid is a strategically important chemical entity that bridges fundamental organic synthesis with applied medicinal chemistry. Its synthesis, achievable through robust methods like the Dieckmann condensation, provides access to a scaffold rich in chemical functionality. The distinct reactivity of its ketone, carboxylic acid, and alpha-carbon sites allows for systematic and diverse chemical modifications. For researchers and drug development professionals, this molecule represents a valuable platform for constructing novel chemical libraries, exploring structure-activity relationships, and ultimately, discovering new therapeutic agents.
References
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- 14. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
